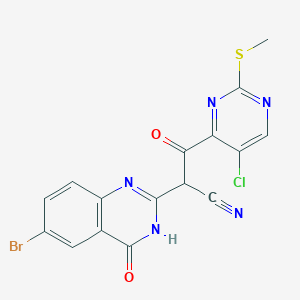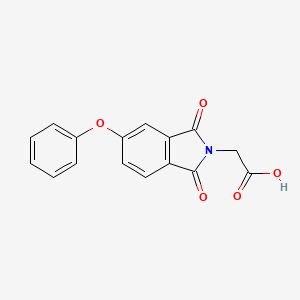
(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexanol moiety substituted with an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Cyclohexanol Derivative Preparation: The cyclohexanol derivative can be prepared through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves coupling the imidazole ring with the cyclohexanol derivative under basic conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol can undergo oxidation to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its imidazole ring.
Receptor Binding: The compound can bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: Potential use in developing drugs for treating infections or metabolic disorders.
Diagnostics: Utilized in diagnostic assays due to its specific binding properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The cyclohexanol moiety may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-2-(2-Methyl-1H-imidazol-1-yl)cyclohexan-1-ol
- (1S)-2-(2-Ethyl-1H-imidazol-1-yl)cyclohexan-1-ol
- (1S)-2-(2-Propyl-1H-imidazol-1-yl)cyclohexan-1-ol
Uniqueness
(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The isopropyl group on the imidazole ring can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H20N2O |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(1S)-2-(2-propan-2-ylimidazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-9(2)12-13-7-8-14(12)10-5-3-4-6-11(10)15/h7-11,15H,3-6H2,1-2H3/t10?,11-/m0/s1 |
Clave InChI |
IYRJOXOSRJODCP-DTIOYNMSSA-N |
SMILES isomérico |
CC(C)C1=NC=CN1C2CCCC[C@@H]2O |
SMILES canónico |
CC(C)C1=NC=CN1C2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13362732.png)
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362743.png)
![2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13362751.png)
![N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13362753.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)

![Ethyl 3-amino-5-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13362775.png)
![3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362783.png)

![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)
![1-[4-(difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362798.png)
![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)

![[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B13362808.png)
